molecular formula C23H18N2O2S B3260247 N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE CAS No. 328539-75-9

N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B3260247
CAS No.: 328539-75-9
M. Wt: 386.5 g/mol
InChI Key: CYHKCHROBFHDEZ-UHFFFAOYSA-N
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Description

N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

    Acetylation: The acetyl group can be introduced by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Naphthalene Derivative: The final step involves coupling the acetylated thiazole with a naphthalene derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Phenylthiazol-2-yl)acetamide
  • N-(5-Acetylthiazol-2-yl)benzamide
  • N-(4-Phenyl-1,3-thiazol-2-yl)-2-naphthamide

Uniqueness

N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-15(26)22-21(17-9-3-2-4-10-17)25-23(28-22)24-20(27)14-18-12-7-11-16-8-5-6-13-19(16)18/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHKCHROBFHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE
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N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE
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N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE
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N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE
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N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE
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N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE

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